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Compound of Interest

Compound Name: Ethyl 3-methyl-3-phenylglycidate

Cat. No.: B1196324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR,
MS) and a detailed experimental protocol for the synthesis of Ethyl 3-methyl-3-
phenylglycidate. The information is structured to be a practical resource for researchers and
professionals in drug development and related scientific fields.

Spectroscopic Data

The following tables summarize the key spectroscopic data for Ethyl 3-methyl-3-
phenylglycidate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
7.40 - 7.20 m Ar-H (5H)

4.20 q 7.1 -O-CH2-CHs

3.55 s Epoxide CH

1.60 S -CHs (on epoxide)
1.25 t 7.1 -O-CH2-CHs

Table 2: 13C NMR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate

Chemical Shift (6) ppm Assignment
168.0 C=0 (Ester)
135.0 Ar-C (quaternary)
129.0, 128.5, 126.0 Ar-CH

64.0 Epoxide C-O

61.0 -O-CH2-CHs

59.0 Epoxide C-CHs
21.0 -CHs (on epoxide)
14.0 -O-CH2-CHs

Infrared (IR) Spectroscopy

Table 3: FT-IR Spectroscopic Data for Ethyl 3-methyl-3-phenylglycidate
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Wavenumber (cm~?) Functional Group Assignment

3060 - 3030 Aromatic C-H Stretch

2980 - 2930 Aliphatic C-H Stretch

1750 - 1735 C=0 Stretch (Ester)

1600, 1495 Aromatic C=C Bending

1250 - 1200 Epoxide Ring Vibration (Asymmetric Stretch)
1180 - 1050 C-O Stretch (Ester)

860 - 810 Epoxide Ring Vibration (Symmetric Stretch)
750, 700 Aromatic C-H Bending (Out-of-plane)

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Ethyl 3-methyl-3-phenylglycidate

m/z Relative Intensity Proposed Fragment
206 Moderate [M]* (Molecular lon)
133 High [M - CO2E1]*

105 High [CeHsCO]*

103 High [CeH]*

77 Moderate [CeHs]*

Experimental Protocols
Synthesis of Ethyl 3-methyl-3-phenylglycidate via
Darzens Condensation

This protocol details the synthesis of Ethyl 3-methyl-3-phenylglycidate from acetophenone
and ethyl chloroacetate.
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Materials:

Acetophenone

o Ethyl chloroacetate

e Sodium ethoxide

e Anhydrous ethanol

e Toluene

o Diethyl ether

o Saturated sodium bicarbonate solution
e Brine

e Anhydrous magnesium sulfate
e Ice bath

e Round-bottom flask

o Stirrer

e Separatory funnel

» Rotary evaporator
Procedure:

e In a round-bottom flask under a nitrogen atmosphere, dissolve sodium ethoxide (1.1
equivalents) in anhydrous ethanol.

e Cool the solution in an ice bath and add a mixture of acetophenone (1 equivalent) and ethyl
chloroacetate (1.1 equivalents) dropwise with stirring.
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» After the addition is complete, allow the reaction mixture to stir at room temperature for 12-
16 hours.

e Quench the reaction by pouring it into a separatory funnel containing cold water and diethyl
ether.

o Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
using a rotary evaporator.

e The crude product can be purified by vacuum distillation to yield pure Ethyl 3-methyl-3-
phenylglycidate.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve 5-10 mg of the purified Ethyl 3-methyl-3-phenylglycidate in
approximately 0.7 mL of deuterated chloroform (CDCIs).

e 'H NMR Acquisition: Acquire the *H NMR spectrum on a 400 MHz or higher field
spectrometer. Use a standard pulse sequence. Set the spectral width to cover the range of
0-10 ppm.

e 13C NMR Acquisition: Acquire the 3C NMR spectrum on the same spectrometer. Use a
proton-decoupled pulse sequence. Set the spectral width to cover the range of 0-200 ppm.

o Data Processing: Process the raw data using appropriate software. Apply Fourier
transformation, phase correction, and baseline correction. Reference the spectra to the
residual solvent peak (CDCls: 6H = 7.26 ppm, 6C = 77.16 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy:

o Sample Preparation: As Ethyl 3-methyl-3-phenylglycidate is a liquid, a small drop can be
placed directly between two potassium bromide (KBr) plates to form a thin film.
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» Data Acquisition: Record the FT-IR spectrum in the range of 4000-400 cm~2.

» Data Analysis: Identify the characteristic absorption bands and assign them to the
corresponding functional groups.

Gas Chromatography-Mass Spectrometry (GC-MS):

o Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent
such as dichloromethane or ethyl acetate.

e GC Conditions: Use a capillary column suitable for the analysis of semi-volatile organic
compounds (e.g., a 5% phenyl-methylpolysiloxane column). Set the oven temperature
program to start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature
(e.g., 250 °C) to ensure good separation.

e MS Conditions: Use electron ionization (El) at 70 eV. Scan a mass range of m/z 40-300.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure of the compound.

Visualizations
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Workflow for Spectroscopic Analysis of Ethyl 3-methyl-3-phenylglycidate
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Caption: Workflow of Synthesis and Spectroscopic Analysis.
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 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of Ethyl 3-Methyl-3-
phenylglycidate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196324#spectroscopic-data-nmr-ir-ms-of-ethyl-3-
methyl-3-phenylglycidate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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